2-(5,5-二甲基-2-氧代四氢-3-呋喃基)-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide is a compound that has been synthesized and studied for various properties and activities.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar compounds involves methods such as reductive dehalogenation using tritium gas in ethanol and palladium on carbon and triethylamine, or reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Latli & Casida, 1995).

Molecular Structure Analysis

- Crystal Structure : Compounds with similar structures have been characterized using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy (霍静倩 et al., 2016).

Chemical Reactions and Properties

- Reactivity : These compounds exhibit reactions characteristic of their functional groups, such as transsilylation reactions and interactions with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles (Nikonov et al., 2016).

Physical Properties Analysis

- Crystallographic Properties : The crystallography of similar compounds indicates monoclinic systems, space groups, and specific cell dimensions. The molecules may form tapes or aggregates through hydrogen bonding and weak interactions (B. Narayana et al., 2016).

Chemical Properties Analysis

- Chemical Stability and Reactions : The chemical stability and reactions, including hydrolysis and reactions with alcohols, have been studied. These reactions lead to the formation of silanols and other derivatives (Lazareva et al., 2017).

科学研究应用

合成与生物活性

除草剂和增效剂的放射性合成: Latli 和 Casida (1995) 合成了 [苯基-4-3H]乙草胺,一种氯乙酰苯胺除草剂,和 [2,2-二甲基-3H]R-29148,一种二氯乙酰胺增效剂,用于代谢和作用模式研究。该技术涉及还原性脱卤和氢氧化物离子催化的烯醇化步骤 (Latli & Casida, 1995).

抗真菌剂: Bardiot 等人 (2015) 确定了 2-(2-氧代-吗啉-3-基)-乙酰胺衍生物作为广谱抗真菌剂,对念珠菌和曲霉菌属有效。对该系列的优化导致了发现具有显着体外和体内抗真菌活性的化合物 (Bardiot et al., 2015).

化学合成与分析

- 有机磷化合物: Pedersen 和 Lawesson (1974) 研究了未取代和 2-单取代 3-氧代酯与对甲氧基苯基硫代亚磷酸硫化物的反应,生成 3H-1,2-二硫醇-3-硫酮。这项工作有助于理解类似乙酰胺衍生物的化学行为 (Pedersen & Lawesson, 1974).

药理学研究

抗菌和溶血活性: Gul 等人 (2017) 合成了 2-[[5-烷基/芳基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物,并评估了它们的抗菌和溶血活性。他们发现大多数化合物对选定的微生物有效 (Gul et al., 2017).

光化学制备: Guizzardi 等人 (2000) 报道了从 4-氯-N,N-二甲基苯胺的光解中光化学制备 2-(4-N,N-二甲基氨基苯基)杂环化合物,展示了一种合成复杂乙酰胺衍生物的方法 (Guizzardi et al., 2000).

环境与健康应用

除草剂的代谢: Coleman 等人 (2000) 研究了氯乙酰胺除草剂在人和小鼠肝微粒体中的比较代谢。这项研究对于了解此类化合物的环境和健康影响至关重要 (Coleman et al., 2000).

生物降解中的细胞色素 P450 系统: Wang 等人 (2015) 探讨了细胞色素 P450 系统 EthBAD 在乙草胺的 N-去乙氧甲基化中的作用,这是其生物降解的关键步骤。本研究提供了对乙酰胺类除草剂的环境降解过程的见解 (Wang et al., 2015).

属性

IUPAC Name |

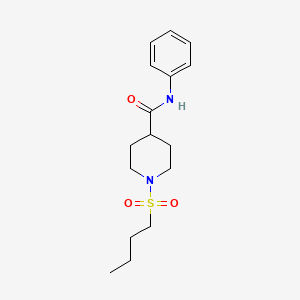

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-4-20-13-7-5-12(6-8-13)17-14(18)9-11-10-16(2,3)21-15(11)19/h5-8,11H,4,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSSYDJXVOPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2CC(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-N-(4-ethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)